6-Hydroxy-5-fluorocytosine

Description

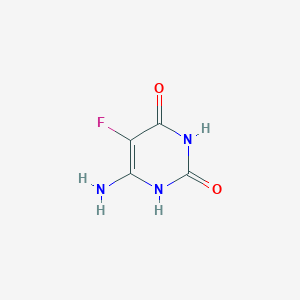

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4FN3O2 |

|---|---|

Molecular Weight |

145.09 g/mol |

IUPAC Name |

6-amino-5-fluoro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10) |

InChI Key |

WTSJNKDJPYBJFH-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)F |

Origin of Product |

United States |

Structural and Electronic Characterization Through Advanced Computational Chemistry

Tautomeric Equilibria Analysis of 6-Hydroxy-5-fluorocytosine

Tautomerism, the chemical equilibrium between readily interconvertible structural isomers, is a fundamental characteristic of nucleobases and their analogues. researchgate.net The relative populations of different tautomers can significantly influence molecular recognition, base-pairing fidelity, and biological activity. Computational analysis of this compound has revealed a complex tautomeric landscape. researchgate.net

To accurately model the tautomeric forms of this compound, researchers have employed sophisticated quantum chemical methods, including both ab initio calculations and Density Functional Theory (DFT). researchgate.net Ab initio methods derive results directly from theoretical principles without the inclusion of experimental data, while DFT determines the electronic structure of a system based on its electron density. researchgate.netmdpi.com

Studies have utilized Gaussian basis sets such as 6-31G* and 6-31G** to describe the molecular orbitals. researchgate.net DFT methods, in particular, have been noted for providing a significant increase in computational accuracy for such systems without a prohibitive increase in computational cost. researchgate.net These calculations are essential for obtaining optimized molecular geometries and the corresponding energies for all possible tautomers, forming the basis for analyzing their relative stabilities. researchgate.netnih.gov

Computational studies have identified and analyzed 17 possible tautomeric forms of this compound. researchgate.net Through rigorous calculations, the relative energies of these tautomers were determined to identify the most stable conformations. The analysis revealed that the "OHFC14" tautomer is the most stable form in the gas phase. In contrast, the "OHFC6" tautomer was found to be the least stable, with an energy 47.76 kcal/mol higher than the OHFC14 form. researchgate.net

The investigation of the 30 potential tautomeric equilibria between these 17 forms highlighted that the equilibrium between the OHFC2 and OHFC5 tautomers is the most energetically favorable. researchgate.net This detailed energetic mapping is crucial for predicting which forms of the molecule are most likely to exist and participate in biological interactions.

| Tautomer | Relative Stability Comment | Energy Difference (kcal/mol) |

|---|---|---|

| OHFC14 | Most Stable Tautomer | 0.00 |

| OHFC6 | Least Stable Tautomer | +47.76 |

The chemical environment plays a crucial role in determining tautomeric equilibrium. asianjournalofphysics.combibliotekanauki.pl While gas-phase calculations provide intrinsic stabilities, the presence of a solvent, particularly a polar one like water, can dramatically alter the energetic landscape. bibliotekanauki.pl Solvation can stabilize certain tautomers more than others, shifting the equilibrium. For cytosine and its derivatives, polar environments are known to favor the amino-oxo form, whereas the amino-hydroxy tautomer can dominate in inert, non-polar conditions. bibliotekanauki.plplu.mx

Computational models can account for these environmental factors through methods like the Polarizable Continuum Model (PCM) or by including explicit solvent molecules in the calculation. asianjournalofphysics.comtandfonline.com Although specific solvation studies on the full range of this compound tautomers are not extensively detailed in the available literature, it is a critical factor. The dipole moments of the various tautomers would interact differently with a polar solvent, and it is expected that tautomers with larger dipole moments would be preferentially stabilized, potentially altering the stability order observed in the gas phase. bibliotekanauki.pl

Molecular Geometry and Electronic Structure Determination

Quantum chemical calculations provide not only the energies of molecules but also their lowest-energy three-dimensional structures. For each tautomer of this compound, an optimal molecular geometry, defined by its bond lengths, bond angles, and dihedral angles, has been calculated. researchgate.net These optimized geometries represent the most stable arrangement of the atoms for a given tautomeric form.

Further analysis of the electronic structure provides insights into the molecule's reactivity. The distribution of electrons can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. tandfonline.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. tandfonline.com

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. scielo.org.zanih.gov

Vibrational Spectra (IR/Raman): Theoretical calculations can predict the vibrational frequencies of a molecule. scielo.org.za These frequencies correspond to the absorption peaks in an infrared (IR) or Raman spectrum. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific molecular motions, such as the stretching or bending of particular bonds. scielo.org.za

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) for a molecule. nih.gov These predicted shifts are invaluable for interpreting experimental NMR data and confirming the molecular structure.

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions of a molecule. nih.govcomputabio.com This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing information on the wavelengths of light the molecule absorbs and the nature of the electronic excitations involved. tandfonline.com

While specific predicted spectra for this compound are not detailed in the primary literature, these standard computational methods are readily applicable to distinguish between its various tautomeric forms, as each would present a unique spectroscopic fingerprint.

Reaction Mechanism Elucidation for 6-Hydroxylation Processes

Understanding the formation of this compound from its parent compound, 5-fluorocytosine (B48100), requires elucidating the reaction mechanism at a molecular level. Computational chemistry can model the entire reaction pathway, from reactants to products, through any transition states and intermediates. This involves locating the transition state structures on the potential energy surface and calculating the activation energy barriers for the reaction.

Such studies can determine the feasibility of a proposed mechanism and provide detailed insight into the electronic changes that occur during the reaction. While the downstream mechanisms of action for 5-fluorocytosine and its conversion to 5-fluorouracil (B62378) have been studied, detailed computational elucidation of the specific 6-hydroxylation step remains a complex area for further investigation. nih.govnih.gov

Enzymatic and Biochemical Transformations Involving 6 Hydroxy 5 Fluorocytosine

Role of Cytosine Deaminase in 5-Fluorocytosine (B48100) Biotransformation Pathways

The initial and rate-limiting step in the bioactivation of 5-fluorocytosine (5-FC) is its deamination to 5-fluorouracil (B62378) (5-FU). toku-e.comnih.govnih.govaacrjournals.orgresearchgate.netnih.gov This crucial conversion is catalyzed by the enzyme cytosine deaminase (CD), an enzyme found in various fungi and bacteria but absent in mammalian cells. frontiersin.orginvivogen.comebi.ac.uk The enzymatic action of cytosine deaminase involves the hydrolytic deamination of cytosine and its analogs. ebi.ac.ukdrugbank.com In the context of 5-FC, the enzyme facilitates the removal of the amino group from the pyrimidine (B1678525) ring, resulting in the formation of the potent antimetabolite 5-FU. toku-e.comnih.govnih.govaacrjournals.orgresearchgate.netnih.govfrontiersin.org

The specificity of cytosine deaminase for cytosine and its derivatives like 5-FC is a cornerstone of its utility in targeted cancer therapy, often referred to as gene-directed enzyme prodrug therapy (GDEPT). researchgate.netresearchgate.net In this approach, cancer cells are engineered to express the gene encoding cytosine deaminase. nih.govnih.gov Subsequent administration of the non-toxic prodrug 5-FC leads to its localized conversion to the highly cytotoxic 5-FU within the tumor environment, thereby minimizing systemic toxicity. nih.govaacrjournals.orgd-nb.info

Identification of Hydroxylation Enzymes and Their Specificity

While the primary metabolic pathway of 5-fluorocytosine involves its conversion to 5-fluorouracil, a minor metabolite, 6-hydroxy-5-fluorocytosine, has been identified. smolecule.com The formation of this compound occurs through the hydroxylation of the pyrimidine ring at the 6-position. smolecule.com

The specific enzymes responsible for this 6-hydroxylation reaction have not been definitively characterized in the literature. However, it is known that substituted pyrimidines can undergo enzymatic hydroxylation. wikipedia.orgchemicalbook.com This type of reaction is a common metabolic transformation for many xenobiotic compounds. The enzymatic machinery responsible for such reactions often involves cytochrome P450 monooxygenases, although other oxidoreductases could also be implicated. The specificity of these enzymes would determine the extent to which this compound is formed.

Mechanistic Insights into 6-Hydroxylation of Pyrimidine Rings

The hydroxylation of pyrimidine rings is a known biochemical transformation. wikipedia.orgchemicalbook.comttu.ee Generally, the mechanism of aromatic hydroxylation involves the activation of molecular oxygen by a metalloenzyme, typically a cytochrome P450 enzyme. This process generates a highly reactive oxygen species that can attack the electron-rich pyrimidine ring.

For pyrimidines, the 5-position is generally more susceptible to electrophilic attack. wikipedia.org However, hydroxylation at other positions, including the 6-position, can occur depending on the specific substituents on the ring and the active site topology of the enzyme involved. wikipedia.orgchemicalbook.com The introduction of a hydroxyl group at the C6 position of the pyrimidine ring likely proceeds through an electrophilic aromatic substitution-like mechanism, where an activated oxygen species from the enzyme attacks the carbon atom. The presence of the fluorine atom at the 5-position may influence the electronic properties of the ring and thus the regioselectivity of the hydroxylation reaction.

Metabolic Fate of this compound in Model Systems

The metabolic fate of this compound has been investigated in various model systems. As a metabolite of 5-fluorocytosine, its formation and subsequent transformations are of interest in understanding the complete metabolic profile of the parent drug. smolecule.com

Once formed, this compound can potentially undergo further metabolic conversions. These may include conjugation reactions, such as glucuronidation or sulfation of the hydroxyl group, to facilitate its excretion from the body. It is also possible that the compound could undergo further oxidation or degradation. The specific metabolic pathways and the ultimate fate of this compound would depend on the specific enzymes present in the model system being studied, whether it be in vitro cellular models or in vivo animal models. Studies have shown that the biotransformation of 5-fluorocytosine to 5-fluorouracil can be influenced by factors such as chronic exposure, which can induce the enzymes responsible for this conversion in the intestinal microflora. researchgate.net

Interactions with Nucleotide Salvage Pathways

The metabolic products of 5-fluorocytosine, including its hydroxylated derivatives, can interact with nucleotide salvage pathways. uniprot.orgwikipathways.orgwikipedia.org These pathways are responsible for recycling nucleobases and nucleosides from the degradation of DNA and RNA. wikipedia.orgnih.gov

The primary active metabolite of 5-FC, 5-fluorouracil (5-FU), is a key player in these interactions. 5-FU is converted to 5-fluorouridine (B13573) monophosphate (5-FUMP) by the enzyme uracil (B121893) phosphoribosyltransferase (UPRT), a component of the pyrimidine salvage pathway. plos.orgmdpi.comresearchgate.net 5-FUMP can then be further phosphorylated to 5-fluorouridine triphosphate (5-FUTP) and incorporated into RNA, or converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (5-FdUMP), which inhibits thymidylate synthase and, consequently, DNA synthesis. invivogen.comnih.govoup.com

Analytical Methodologies for the Investigation of 6 Hydroxy 5 Fluorocytosine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a powerful tool for the non-invasive study of fluorinated compounds like 6-Hydroxy-5-fluorocytosine. Its utility spans from direct detection in biological systems to detailed structural analysis.

Fluorine-19 (¹⁹F) NMR is particularly advantageous for studying fluorinated drugs and their metabolites. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive NMR nucleus. southampton.ac.uk This sensitivity, combined with the large chemical shift range of ¹⁹F, allows for the resolution of individual fluorine-containing compounds with minimal background interference. thermofisher.combiophysics.org

In the context of 5-fluorocytosine (B48100) metabolism, ¹⁹F NMR has been effectively used to non-invasively monitor the uptake of the parent drug and its conversion into metabolites in intact cells, such as Candida albicans. nih.govresearchgate.net This technique allows for the direct observation of resonances corresponding to 5-fluorocytosine, its primary metabolite 5-fluorouracil (B62378), and downstream fluorinated derivatives. nih.govnih.gov While specific identification of this compound using ¹⁹F NMR in these studies is not explicitly detailed, the methodology is well-suited for detecting and distinguishing such metabolites due to the unique chemical environment of the fluorine atom, which would result in a distinct chemical shift.

Key Features of ¹⁹F NMR for Metabolite Detection:

| Feature | Advantage |

| High Sensitivity | Allows for the detection of low-concentration metabolites. |

| Large Chemical Shift Range | Reduces the probability of signal overlap, enabling clearer identification of different fluorinated species. thermofisher.com |

| Non-invasive Nature | Enables the study of metabolic processes in living cells and organisms in real-time. nih.gov |

While ¹⁹F NMR is excellent for detection, a comprehensive structural confirmation of this compound relies on multi-nuclear NMR techniques. escholarship.org This approach involves correlating data from ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR experiments to piece together the complete molecular structure. nih.govmdpi.com

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in this process. These experiments reveal correlations between different nuclei, allowing for the assignment of each atom within the molecule and confirming the position of the hydroxyl group relative to the fluorine atom on the cytosine ring. nih.gov The coupling patterns and constants observed in these spectra provide invaluable information about the connectivity and spatial relationships of the atoms. southampton.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

LC-MS is a cornerstone technique in metabolic studies due to its exceptional sensitivity and selectivity, making it ideal for analyzing complex biological matrices. nih.govrsc.org

For research purposes, accurately quantifying this compound in biological samples like plasma, urine, or tissue is critical. LC-MS/MS (tandem mass spectrometry) is the method of choice for this application. journalofappliedbioanalysis.comnih.gov This technique combines the separation power of liquid chromatography with the mass-based detection of a triple quadrupole mass spectrometer. journalofappliedbioanalysis.com

The process involves developing a method where this compound is separated from other matrix components on an HPLC column and then ionized. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing a high degree of specificity and minimizing interference. nih.gov The use of a stable isotope-labeled internal standard is often employed to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov This approach allows for the development of robust and validated assays capable of measuring trace levels of the metabolite. mdpi.comlabrulez.com

Typical Parameters for LC-MS/MS Quantification:

| Parameter | Description |

| Chromatography | Reversed-phase HPLC (e.g., C18 column) to separate the analyte from endogenous compounds. nih.gov |

| Ionization | Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties. |

| Mass Analysis | Triple quadrupole mass spectrometer operating in MRM mode for high selectivity and sensitivity. |

| Internal Standard | A stable isotope-labeled version of this compound is ideal for accurate quantification. nih.gov |

Beyond quantification, LC-MS is a powerful tool for identifying unknown or low-abundance metabolites. dtu.dk A minor metabolite of 5-fluorocytosine, initially termed 5-hydroxy-5-fluorocytosine (a likely tautomer of this compound), was identified in the urine of a patient using chemical ionization gas chromatography-mass spectrometry, a related technique. nih.gov

Modern high-resolution mass spectrometry (HRMS) coupled with LC, such as Orbitrap or Time-of-Flight (TOF) analyzers, provides accurate mass measurements. frontiersin.org This allows for the determination of the elemental composition of a metabolite. Subsequent fragmentation analysis (MS/MS) provides structural information by breaking the molecule apart and analyzing the resulting fragments. dtu.dk By comparing the fragmentation patterns with those of known compounds or predicting fragmentation pathways, the structure of minor metabolites and metabolic intermediates can be elucidated.

Chromatographic Separations for Compound Isolation and Purity Assessment

Chromatographic techniques are fundamental not only as a component of LC-MS but also as standalone methods for the isolation and purification of this compound for further study. High-performance liquid chromatography (HPLC) is a primary method used for this purpose. researchgate.net

For isolating the compound from a complex mixture, preparative HPLC is employed, which uses larger columns to handle greater sample loads. The choice of column (e.g., reversed-phase C18) and mobile phase is optimized to achieve the best separation of the target compound from its parent drug and other metabolites. researchgate.net Once isolated, the purity of this compound can be assessed using analytical HPLC with a detector such as a UV spectrophotometer, as the pyrimidine (B1678525) ring structure absorbs UV light. researchgate.net The presence of a single, sharp peak at the expected retention time is indicative of a pure compound.

Due to a lack of available scientific and research information specifically on the chemical compound “this compound,” it is not possible to generate a thorough and accurate article that adheres to the provided outline.

Extensive searches for mechanistic studies, biological interactions, and cellular effects focusing solely on "this compound" did not yield the specific data required to address the following sections and subsections of the user's request:

Mechanistic Studies on Biological Interactions and Cellular Effects (Non-Clinical)

Mechanistic Studies on Biological Interactions and Cellular Effects Non Clinical

Development of Research Probes Based on 6-Hydroxy-5-fluorocytosine Scaffolds

The vast majority of available research focuses on the well-studied antifungal agent 5-fluorocytosine (B48100) (Flucytosine) . Information regarding the specific 6-hydroxy derivative is not present in the public scientific literature to a degree that would allow for a detailed, evidence-based article as requested. Therefore, to ensure scientific accuracy and strict adherence to the user's instructions, the article cannot be generated.

Future Directions in 6 Hydroxy 5 Fluorocytosine Research

Advancements in Synthetic Methodologies

The future of 6-Hydroxy-5-fluorocytosine research is intrinsically linked to the development of more efficient, scalable, and environmentally friendly synthetic methods. While established routes for producing fluorinated pyrimidines exist, often starting from precursors like 5-fluorouracil (B62378) or cytosine, emerging strategies promise to enhance yield, purity, and accessibility. google.com The rapid evolution of organofluorine chemistry and process chemistry is paving the way for novel approaches applicable to the synthesis of complex molecules like this compound. mdpi.com

Future advancements are expected to focus on several key areas:

Novel Fluorinating Reagents: Research into new electrophilic fluorinating agents continues to provide milder and more selective alternatives to harsh traditional reagents. The development of reagents like Selectfluor has already impacted the synthesis of fluorinated carbocyclic nucleosides. nih.gov Future work will likely identify or design reagents that can regioselectively introduce fluorine at the C5 position and facilitate hydroxylation at the C6 position of the cytosine ring with high precision, reducing the need for extensive protecting group strategies.

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity and sustainability. Engineering or discovering enzymes that can catalyze the specific fluorination or hydroxylation of a cytosine scaffold could revolutionize the synthesis of this compound. This approach would minimize hazardous reagents and byproducts, aligning with the principles of green chemistry.

Table 1: Comparison of Synthetic Methodologies for Fluorinated Pyrimidines

| Methodology | Traditional Batch Synthesis | Continuous Flow Chemistry | Biocatalysis |

|---|---|---|---|

| Starting Materials | Often requires multi-step preparation of precursors like 5-fluorouracil. google.com | Can utilize similar starting materials but with better control. google.com | Cytosine or related precursors. |

| Key Reagents | Elemental fluorine, phosphorus oxychloride. google.comgoogle.com | Electrophilic fluorinating agents, proton acids. google.com | Engineered or natural enzymes (e.g., fluorinases, hydroxylases). |

| Process Control | Limited control over exotherms and mixing. | Precise control over temperature, pressure, and stoichiometry. google.com | Reaction occurs under mild physiological conditions. |

| Yield & Purity | Often compromised by side-product formation (e.g., difluoro impurities). google.com | Higher yields and purity due to minimized side reactions. google.com | Potentially very high yield and enantiopurity. |

| Scalability | Can be challenging and hazardous to scale up. google.comacs.org | More readily and safely scalable. acs.org | Dependent on enzyme stability and production. |

| Environmental Impact | Generates significant chemical waste. google.com | Reduced waste and improved process mass intensity (PMI). google.com | Minimal environmental impact; biodegradable catalysts. |

Integration of Advanced Computational Modeling with Experimental Data

The synergy between computational chemistry and experimental validation is a powerful paradigm for accelerating research into novel compounds. rsc.orgmdpi.com For this compound, this integrated approach can provide profound insights into its fundamental properties and reactivity, guiding experimental efforts and reducing the need for laborious trial-and-error synthesis and testing.

Future research will increasingly rely on this integration in the following ways:

Predicting Molecular Properties: Density Functional Theory (DFT) has proven effective for studying fluorinated pyrimidines like 5-fluorocytosine (B48100). tandfonline.comnih.gov These computational methods can be used to predict the geometric structure, vibrational frequencies, and electronic properties of this compound with high accuracy. nih.gov For instance, DFT calculations can determine the preferred tautomeric forms of the molecule in different environments (gas phase vs. aqueous solution), which is crucial for understanding its hydrogen bonding capabilities and biological interactions. researchgate.net

Simulating Spectroscopic Data: Time-dependent DFT (TD-DFT) can be employed to simulate the UV-Vis absorption spectra of this compound. tandfonline.comchemrxiv.org By comparing these theoretical spectra with experimentally measured data, researchers can confirm the identity and purity of the synthesized compound and gain a deeper understanding of its electronic transitions. This is particularly valuable for complex molecules where experimental spectral assignment can be ambiguous.

Modeling Reactivity and Interactions: Computational models can predict the reactivity of different sites on the this compound molecule, identifying regions susceptible to electrophilic or nucleophilic attack. tandfonline.com This information is invaluable for designing subsequent chemical modifications or for understanding how the molecule might interact with biological targets like enzymes or nucleic acids. Molecular docking and molecular dynamics simulations can further predict the binding affinity and orientation of this compound within a protein's active site, guiding the design of potential inhibitors or probes. tandfonline.com

Table 2: Computationally Predicted vs. Experimental Data for Related Fluoropyrimidines

| Property | Computational Method | Predicted Value | Experimental Value | Reference Compound |

|---|---|---|---|---|

| Absorption Wavelength (λmax) | TD-DFT/PCM | Varies with solvent model | Varies with solvent | 5-Fluorocytosine tandfonline.com |

| Vibrational Frequencies (IR/Raman) | B3LYP/6-311++G(d,p) | Good correlation | Good correlation | 5-Fluorocytosine tandfonline.com |

| Tautomeric Stability | BH-HLYP/6-311+G** | Keto-amino form favored in aqueous solution | Inferred from behavior | 5-Fluorocytosine researchgate.net |

| HOMO-LUMO Energy Gap | DFT | Indicates charge transfer potential | Inferred from reactivity | 5-Fluorocytosine tandfonline.comchemrevlett.com |

Elucidation of Novel Biochemical Roles

While the biochemical roles of 5-fluorocytosine as an antifungal and anticancer prodrug are well-documented, the functions of its hydroxylated counterpart, this compound, remain largely unexplored. creative-biolabs.commdpi.com Future research is poised to investigate its potential roles as a metabolite, an active therapeutic agent, or a modulator of epigenetic processes.

Key research avenues include:

Metabolic Fate and Activity: A primary question is whether this compound is a metabolite of 5-fluorocytosine in biological systems or if it can be enzymatically converted into other active compounds. For example, 5-fluorocytosine is converted by cytosine deaminase into the potent anticancer drug 5-fluorouracil. creative-biolabs.com Investigating whether this compound can undergo similar enzymatic conversions is a critical step. Its structural similarity to other modified nucleobases suggests it could interact with enzymes involved in nucleotide metabolism.

Interaction with Nucleic Acid Modifying Enzymes: The discovery of TET enzymes, which oxidize 5-methylcytosine to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), has revealed dynamic epigenetic regulation pathways. nih.gov A compelling future direction is to explore whether this compound can act as a substrate, inhibitor, or mimic of these natural modified bases. Its presence could potentially influence the reading, writing, or erasing of epigenetic marks, thereby affecting gene expression.

Antimicrobial and Antineoplastic Potential: Given that fluorinated nucleosides are a cornerstone of antiviral and anticancer therapies, this compound warrants direct evaluation for its own biological activity. mdpi.comnih.gov The addition of a hydroxyl group could alter its solubility, cell permeability, and interaction with target enzymes (such as thymidylate synthase or DNA/RNA polymerases) compared to its non-hydroxylated precursor, potentially leading to a different spectrum of activity or a more favorable therapeutic index. creative-biolabs.com

Development of Chemical Biology Tools and Probes

The unique properties of the fluorine atom make fluorinated nucleosides powerful tools for investigating biological systems. uni-duesseldorf.de this compound is a promising scaffold for the development of sophisticated chemical probes to study the structure, function, and dynamics of nucleic acids and proteins. nih.govplos.org

Future development in this area will likely focus on:

¹⁹F NMR Probes for Structural Biology: 5-fluoro pyrimidines have been successfully used as labels for probing DNA and RNA secondary structures via 1D ¹⁹F NMR spectroscopy. nih.govresearchgate.net The fluorine nucleus provides a sensitive and background-free signal that reports on its local chemical environment. Incorporating this compound into synthetic oligonucleotides would allow researchers to monitor conformational changes in nucleic acids upon binding to proteins or other molecules.

Multifunctional Probes: The hydroxyl group at the C6 position provides a convenient chemical handle for further modification. This site could be used to attach other functional moieties, such as fluorescent dyes for imaging, biotin tags for affinity purification, or cross-linking agents to identify binding partners. mskcc.orgsigmaaldrich.com Such a dual-functional probe would enable researchers to simultaneously monitor structural changes via ¹⁹F NMR and visualize the probe's location within a cell or isolate the biomolecules with which it interacts.

Probes for RNA Modification Detection: Emerging technologies like nanopore sequencing allow for the direct detection of RNA modifications. nih.govkyoto-u.ac.jp Chemical probes that selectively react with specific modified bases can enhance the signal differences read by the nanopore. A derivative of this compound could potentially be developed into a tool to aid in the identification and mapping of natural or artificial modifications in RNA, advancing the field of epitranscriptomics.

Table 3: Potential Chemical Biology Probes Derived from this compound

| Probe Type | Functional Components | Primary Application | Enabling Feature(s) |

|---|---|---|---|

| NMR Structural Probe | This compound integrated into DNA/RNA | Monitoring nucleic acid conformational changes. nih.gov | ¹⁹F atom provides a sensitive NMR signal. |

| Fluorescent Imaging Probe | This compound + Fluorophore (e.g., FITC) | Visualizing the localization of nucleic acids in live cells. mskcc.org | C6-hydroxyl group serves as an attachment point for the dye. |

| Affinity Purification Probe | This compound + Biotin | Isolating and identifying proteins or nucleic acids that bind to a specific sequence. mskcc.org | C6-hydroxyl enables conjugation to biotin for streptavidin pulldown. |

| Cross-linking Probe | this compound + Photo-reactive group | Covalently trapping and identifying interacting biomolecules. | C6-hydroxyl allows for the addition of a cross-linking agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.